Anhydrofusarubin lactol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119975-66-5 |
|---|---|
Molecular Formula |
C15H12O7 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
1,5,10-trihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C15H12O7/c1-5-3-6-9(15(20)22-5)14(19)10-7(16)4-8(21-2)13(18)11(10)12(6)17/h3-4,15,17,19-20H,1-2H3 |
InChI Key |
KBYFQSOWBFNZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(O1)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |
Canonical SMILES |
CC1=CC2=C(C(O1)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O |
Synonyms |
anhydrofusarubin lactol |
Origin of Product |
United States |
Occurrence and Chemotaxonomic Distribution in Biological Systems
Isolation from Fungal Sources
The compound is a known metabolite of several fungal species, particularly within the genus Fusarium.
Anhydrofusarubin (B1217399) lactol was first isolated from the pathogenic fungus Fusarium solani and its teleomorph, Nectria haematococca. anbg.gov.auresearchgate.netfao.orgresearchgate.netcabidigitallibrary.org Its structure was determined through spectroscopic analysis, the creation of derivatives, and partial synthesis from a related compound, fusarubin (B154863). researchgate.netresearchgate.net The biosynthesis of anhydrofusarubin lactol in N. haematococca is part of the fusarubin gene cluster. nih.govmdpi.comresearchgate.net Research has also demonstrated the conversion of this compound into the antibiotic bostrycoidin (B1200951) in this fungus. globalauthorid.comjst.go.jp
Beyond F. solani, this compound is produced by other species within the Fusarium genus. It is considered one of the prominent fusarubins, a class of polyketide pigments. mdpi.comaau.dk While many Fusarium species are saprobes and part of the soil microbiome, some are known to produce mycotoxins. google.com this compound is listed among the heptaketide compounds whose synthesis may be related to the virulence of certain Fusarium oxysporum strains. researchgate.net The compound has also been isolated from the endophytic fungus Fusarium proliferatum. researchgate.net
Detection in Lichen Symbioses
This compound has been identified as a pigment in several lichen species. These pigments, previously referred to as "endomiltoides anthraquinones," are responsible for the purple or violet coloration in the medulla of certain lichens. anbg.gov.audntb.gov.ua
This compound, referred to as anhydrofusarubin lactone in some studies, has been isolated from the apothecia (fruiting bodies) of the crustose lichen Ophioparma ventosa. nih.govuni-graz.at It was found alongside other quinonoid naphthopyranones, including haemoventosin. nih.govuni-graz.at
The presence of this compound as a major purple pigment has been confirmed in the medulla of the lichen Neofuscelia quinonella. lichenportal.organbg.gov.au Its identification was achieved through comparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with authentic samples. anbg.gov.au
Similar to Neofuscelia quinonella, this compound is a key pigment in the medulla of Paraparmelia violacea. lichenportal.organbg.gov.au The confirmation of the compound in this lichen was also conducted using chromatographic comparisons. anbg.gov.au
General Lichen-Derived Natural Products Research
This compound, a naphthazarin pigment, has been identified as a significant chemical constituent in certain lichen species. anbg.gov.au Its presence is a key characteristic for the chemotaxonomic classification of these organisms. nih.gov Research has confirmed the natural occurrence of this compound in the lichens Neofuscelia quinonella and Paraparmelia violacea. anbg.gov.au Prior to its discovery in lichens, the compound was known as a metabolite of the pathogenic fungus Fusarium solani. anbg.gov.au The identification of this compound in lichens was established through comparative analysis, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with authentic samples obtained from fungal sources. anbg.gov.au
In addition to the primary compound, a related derivative, this compound methyl ketal, has also been documented in lichen-derived natural products research, highlighting the structural diversity of these metabolites within lichens. nih.gov
Table 1: Occurrence of this compound and Related Compounds in Lichens
| Compound | Lichen Species | Reference |
| This compound | Neofuscelia quinonella | anbg.gov.au |
| This compound | Paraparmelia violacea | anbg.gov.au |
| This compound methyl ketal | Not specified | nih.gov |
Identification in Other Microbial Contexts (e.g., Endophytic Fungi)
This compound was first isolated from the fungus Fusarium solani and its teleomorph, Nectria haematococca. anbg.gov.aujst.go.jp Strains of Fusarium and Nectria are frequently identified as endophytic fungi, which reside within the tissues of living plants without causing apparent disease. researchgate.netresearchgate.netbanglajol.info The production of such secondary metabolites is a result of the complex interactions between the endophytic fungus and its host plant. researchgate.netresearchgate.net
While this compound itself is primarily linked to Fusarium and Nectria species, the closely related naphthoquinone, anhydrofusarubin, has been isolated from the endophytic fungus Cladosporium sp. obtained from the plant Zingiber officinale. banglajol.info this compound is a heptaketide metabolite and is recognized as a precursor in the biosynthesis of other compounds. jst.go.jp For instance, it can be converted into the antibiotic bostrycoidin. jst.go.jpresearchgate.netnih.gov This conversion can occur spontaneously in the presence of ammonia, suggesting a potential for in-vivo formation within its microbial producers. researchgate.netnih.gov
Table 2: Identification of this compound and Related Compounds in Microbial Contexts
| Compound | Microbial Source | Context | Reference |
| This compound | Fusarium solani (teleomorph: Nectria haematococca) | Pathogenic/Endophytic Fungus | anbg.gov.aujst.go.jpcabidigitallibrary.org |
| Anhydrofusarubin | Cladosporium sp. | Endophytic Fungus | banglajol.info |
Biosynthetic Pathway Elucidation and Genetic Basis
Polyketide Synthase (PKS) Involvement (e.g., FSR1/PKS3/PGL1)
The initial step in the biosynthesis of the anhydrofusarubin (B1217399) lactol backbone is catalyzed by a non-reducing polyketide synthase (NR-PKS). mdpi.comresearchgate.net This key enzyme is encoded by the fsr1 gene (also referred to as PKS3 or PGL1 in different Fusarium species). nih.govmdpi.com The FSR1 enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide chain. Through a series of cyclization and aromatization reactions, FSR1 synthesizes and releases the first stable intermediate in the pathway: 6-O-demethylfusarubinaldehyde. mdpi.comresearchgate.net Heterologous expression of the fsr1 gene alone in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, has been shown to result in the production of this specific aldehyde, confirming its role as the foundational molecule for this family of pigments. mdpi.com
Role of Tailoring Enzymes
Following the synthesis of the polyketide core by FSR1, a series of post-PKS modifications are carried out by "tailoring enzymes" encoded within the same gene cluster. These enzymes are responsible for the structural diversification that leads to anhydrofusarubin lactol and its related compounds.
The fsr2 gene encodes an O-methyltransferase that plays a critical role in the pathway by catalyzing the methylation of hydroxyl groups on the naphthoquinone scaffold. nih.govmdpi.com This methylation is a key step in the formation of several final products. The specificity of FSR2 can vary between fungal species; for instance, the FSR2 orthologue from Fusarium fujikuroi is capable of performing two methylation steps, whereas the enzyme from Fusarium solani typically adds only one methyl group. mdpi.com This difference in enzymatic activity contributes to the variation in metabolite profiles observed among different Fusarium species.
Oxygenation reactions are catalyzed by a FAD-binding monooxygenase encoded by the fsr3 gene. nih.govmdpi.com This enzyme introduces oxygen atoms into the molecule, a crucial step for the formation of the characteristic ring structures and functional groups of the final products. researchgate.net The FSR3 enzyme is highly conserved across F. solani, F. fujikuroi, and F. graminearum, with sequence identities ranging from 81% to 84% at the amino acid level, indicating its fundamental and consistent role in the pathway. mdpi.com Two-component FAD-dependent monooxygenases are known to be involved in the biosynthesis of various secondary metabolites, where they perform key hydroxylation or epoxidation reactions. nih.gov
For the PKS enzyme (FSR1) to be active, its acyl carrier protein (ACP) domain must be post-translationally modified. This modification, known as phosphopantetheinylation, is carried out by a 4'-phosphopantetheinyl transferase (PPTase). nih.govbiorxiv.org The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP domain, converting the inactive apo-PKS into the active holo-PKS. biorxiv.orgnih.gov Deletion of the Sfp-type PPTase gene Ffppt1 in F. fujikuroi completely abolishes the production of fusarubins. nih.govresearchgate.net For effective heterologous expression of the fusarubin (B154863) gene cluster, co-expression of a compatible PPTase is essential. nih.govmdpi.com Studies have shown that the choice of PPTase can significantly impact the final product titer, with the PPTase from Fusarium verticillioides (FvPPT1) proving highly efficient in producing related polyketides. nih.gov
Proposed Biosynthetic Routes
The biosynthesis of this compound is part of a branched pathway that can also lead to javanicin (B1672810) and bostrycoidin (B1200951). The proposed route begins with the FSR1 product, 6-O-demethylfusarubinaldehyde. mdpi.comresearchgate.net From this common precursor, the pathway diverges:
Route to Anhydrofusarubin and Javanicin: The tailoring enzymes FSR2 (O-methyltransferase) and FSR3 (monooxygenase) act on the precursor. It is proposed that these two enzymes can act independently of ammonia incorporation, leading to the formation of the oxygen-containing heterocyclic rings found in javanicin and anhydrofusarubin. mdpi.comresearchgate.net
Route to Bostrycoidin: This branch involves the incorporation of a nitrogen atom to form the aza-anthraquinone structure of bostrycoidin. mdpi.com This nitrogen incorporation is thought to occur non-enzymatically from ammonia available in the cell, followed by subsequent oxygenation and methylation by FSR3 and FSR2, respectively. mdpi.comresearchgate.net
Heterologous co-expression of fsr1, fsr2, and fsr3 in S. cerevisiae resulted in the production of javanicin, anhydrofusarubin, and bostrycoidin, confirming that these three core genes are sufficient to produce the key metabolites of the pathway. nih.gov
Relationship to Related Naphthoquinone and Aza-anthraquinone Metabolites (e.g., Fusarubin, Bostrycoidin, Javanicin)
This compound belongs to a family of structurally and biosynthetically related pigments. researchgate.net The shared origin from the precursor 6-O-demethylfusarubinaldehyde establishes a direct biosynthetic link between them. mdpi.com
Javanicin: A naphthoquinone that is a direct product of the pathway alongside anhydrofusarubin.
Bostrycoidin: An aza-anthraquinone that is structurally very similar to anhydrofusarubin, differing primarily in the presence of a nitrogen atom instead of an oxygen atom in the third heterocyclic ring. mdpi.com Its production occurs on a parallel branch of the same pathway.
Fusarubin: Another closely related naphthoquinone often co-produced with anhydrofusarubin. nih.gov
The final ratio of these compounds can be heavily influenced by environmental factors. Studies on F. solani have shown that the composition of the culture medium, particularly the choice of carbohydrate and nitrogen sources, can selectively favor the production of one metabolite over the others. For example, a medium containing maltose and ammonium tartrate yielded large amounts of bostrycoidin, while a sucrose and ammonium tartrate medium was most favorable for anhydrofusarubin production. nih.gov This demonstrates that while the genetic blueprint for the entire family of compounds is present, their ultimate expression is subject to metabolic and environmental regulation.
Data Tables
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Gene | Enzyme Name | Enzyme Type | Proposed Function |
|---|---|---|---|
| fsr1 / PKS3 / PGL1 | Fusarubin Synthase 1 | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial polyketide backbone, releasing it as 6-O-demethylfusarubinaldehyde. mdpi.comresearchgate.net |
| fsr2 | Fusarubin Synthase 2 | O-Methyltransferase | Catalyzes the transfer of a methyl group to hydroxyl moieties on the naphthoquinone scaffold. nih.govmdpi.com |
| fsr3 | Fusarubin Synthase 3 | FAD-Binding Monooxygenase | Performs oxygenation reactions, leading to the formation of heterocyclic rings and other functional groups. nih.govmdpi.com |
| ppt1 (e.g., Ffppt1) | Phosphopantetheinyl Transferase | PPTase | Activates the PKS enzyme by post-translational phosphopantetheinylation of its ACP domain. nih.govnih.gov |
Regulation of Biosynthesis
The production of this compound and related fusarubin compounds is a highly regulated process within fungi of the Fusarium genus. This regulation occurs at multiple levels, from environmental sensing to the transcriptional control of the biosynthetic genes. The complexity of this regulation allows the fungus to produce these secondary metabolites in response to specific developmental stages or external conditions. Understanding these regulatory networks is crucial for elucidating the ecological role of these compounds and for potential biotechnological applications.
Environmental Factors (e.g., pH, Carbon/Nitrogen Ratios, Calcium Availability)
The biosynthesis of fusarubins is profoundly influenced by environmental and nutritional cues. The composition of the growth medium, particularly the sources of carbon and nitrogen, plays a critical role in determining the profile and quantity of the pigments produced.
In Fusarium solani, varying the primary carbon and nitrogen sources can selectively enhance the production of specific fusarubin derivatives. mdpi.com For instance, a study investigating four different carbohydrates (maltose, glucose, sucrose, and glycerol) and two nitrogen sources (ammonium tartrate and sodium nitrate) found that specific combinations could steer the metabolic output. mdpi.com A medium composed of maltose and ammonium tartrate was shown to yield large amounts of bostrycoidin, a structurally related aza-anthraquinone, while minimizing the production of other related compounds. mdpi.com Conversely, a sucrose-based medium supported the production of a broader range of fusarubins, including fusarubin, javanicin, bostrycoidin, and anhydrofusarubin, in varying concentrations. mdpi.com
Ambient pH is another critical determinant. In Fusarium fujikuroi, the production of fusarubins is favored under neutral or alkaline conditions, which typically arise in cultures using sodium nitrate as the nitrogen source. nih.gov This is in stark contrast to the biosynthesis of another Fusarium pigment, bikaverin, which is repressed by high glutamine levels and favored by acidic pH. nih.gov The pH of the culture medium within the first 24 hours of growth appears to be a decisive factor in directing the metabolic flux towards either fusarubin or bikaverin production. nih.gov Similarly, for the related pigment aurofusarin in F. graminearum, a pH at or below 4 seems to inhibit its production, underscoring the importance of pH as a key regulatory signal. mdpi.com
**Table 1: Effect of Media Composition on Fusarubin Production in *F. solani***
| Carbon Source | Nitrogen Source | Predominant Fusarubin-Related Compound(s) | Reference |
|---|---|---|---|
| Maltose | Ammonium Tartrate | Bostrycoidin | mdpi.com |
| Sucrose | Not Specified | Fusarubin, Javanicin, Bostrycoidin, Anhydrofusarubin | mdpi.com |
| Glucose | Ammonium Tartrate / Sodium Nitrate | General Pigment Production | mdpi.com |
| Glycerol | Ammonium Tartrate / Sodium Nitrate | General Pigment Production | mdpi.com |
Transcriptional Regulation and Gene Cluster Activation
The regulation of this compound biosynthesis is managed by a complex network of regulatory proteins that respond to environmental signals and control the expression of the biosynthetic gene cluster (BGC). This control is primarily exerted at the transcriptional level. nih.govmdpi.com
In F. fujikuroi, several genes involved in different signaling pathways have been identified as positive regulators of fusarin synthesis. nih.govmdpi.com These include:
wcoA : A White Collar photoreceptor, suggesting a link between light sensing and pigment production. nih.govmdpi.com
acyA : An adenylate cyclase, indicating the involvement of the cAMP signaling pathway. nih.govmdpi.com
carS : A RING finger protein repressor involved in carotenoid regulation. nih.govmdpi.com
The involvement of these regulators demonstrates that fusarin synthesis is subject to complex control from diverse signaling pathways. nih.govmdpi.com Global regulators, such as the velvet protein Vel1 and the master regulator LaeA, have also been shown to influence the transcription of the fusarubin gene cluster. mdpi.com Unlike many other secondary metabolite BGCs, the fusarubin cluster is unusual in that it lacks a pathway-specific transcription factor. mdpi.com
Many BGCs, including those for secondary metabolites in fungi, can be poorly expressed or "silent" under standard laboratory conditions. nih.govfrontiersin.org Activating these cryptic clusters is a key challenge in natural product discovery. Various strategies have been developed to induce their expression, including:
Promoter Engineering : Replacing native promoters with strong, constitutive promoters to drive gene expression. frontiersin.orgfrontiersin.org
CRISPR-Cas9 Mediated Activation : This technology allows for the targeted insertion of active promoters or the modification of regulatory elements to switch on gene expression. nih.govfrontiersin.org
Ribosome Engineering : Inducing spontaneous mutations in ribosomal or RNA polymerase genes can sometimes lead to the activation of silent BGCs. frontiersin.org
These techniques offer powerful tools to activate the this compound BGC and study its products, even in strains where it is not naturally expressed.
Biosynthetic Gene Clusters (BGCs) Analysis
The genes responsible for the biosynthesis of this compound and related naphthoquinones are organized into a contiguous biosynthetic gene cluster (BGC). This cluster, often referred to as the fusarubin or fsr cluster (also known as PKS3 or pgl), is found in all sequenced genomes of the Fusarium genus. mdpi.comnih.gov
The core of the fusarubin BGC is conserved across different Fusarium species and contains the essential genes for the synthesis of the polyketide backbone and its initial modifications. Heterologous expression studies have identified three core genes as essential for the production of the initial fusarubin scaffolds. nih.govresearchgate.net
Table 2: Core Genes of the Fusarubin Biosynthetic Gene Cluster
| Gene | Encoded Enzyme | Function in Biosynthesis | Reference |
|---|---|---|---|
| fsr1 (PKS3) | Type I Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the initial polyketide backbone, resulting in 6-O-demethylfusarubinaldehyde. | nih.govresearchgate.netmdpi.com |
| fsr2 | O-methyltransferase | Performs O-methylation of the polyketide intermediate. | nih.govresearchgate.netmdpi.com |
| fsr3 | FAD-binding monooxygenase | Catalyzes oxygenation reactions on the polyketide intermediate. | nih.govresearchgate.netmdpi.com |
The biosynthesis is initiated by the polyketide synthase FSR1, which produces the intermediate 6-O-demethylfusarubinaldehyde. nih.govmdpi.com Subsequent tailoring reactions, including oxygenation and O-methylation catalyzed by FSR3 and FSR2, respectively, lead to the formation of diverse fusarubins like anhydrofusarubin and javanicin. nih.govmdpi.com
Table 3: Comparison of Fusarubin Gene Clusters in Fusarium Species
| Feature | F. solani | F. fujikuroi | F. graminearum | Reference |
|---|---|---|---|---|
| Core Genes | fsr1-7 (conserved) | fsr1-6 | Conserved core present | nih.govnih.govresearchgate.net |
| Total Genes in Cluster | ~24 (7 core + 17 additional) | 6 core genes identified | Conserved core present | nih.govnih.gov |
| Notable Products | Diverse fusarubins, Javanicin, Bostrycoidin | 8-O-methylfusarubin | Bostrycoidin | mdpi.comnih.gov |
| Complexity | High | Moderate | Moderate | nih.gov |
Synthetic Chemistry and Chemical Modifications
Partial Synthesis from Fusarubin (B154863)
The conversion of the closely related natural product, fusarubin, represents a potential avenue for the partial synthesis of anhydrofusarubin (B1217399) lactol. Anhydrofusarubin can be obtained by heating fusarubin, a reaction that involves dehydration. While the direct partial synthesis of anhydrofusarubin lactol from fusarubin is not extensively detailed in the available literature, the structural relationship between these molecules suggests that fusarubin is a logical starting point for such a transformation. The formation of the lactol functional group would likely involve a subsequent oxidation or rearrangement step following the initial dehydration of fusarubin. Further research is required to elucidate a specific and efficient protocol for this conversion.
Total Synthesis Strategies and Methodologies
While the total synthesis of various complex natural products has been a significant achievement in organic chemistry, a specific and complete total synthesis route for this compound has not been prominently reported in scientific literature. However, general strategies for the synthesis of the core naphtho[2,3-c]pyran-6,9-dione ring system are applicable. These approaches often involve the construction of the naphthoquinone core followed by the annulation of the pyran ring. Methodologies such as Diels-Alder reactions to form the quinone system and subsequent cyclization reactions to build the heterocyclic ring are common strategies in the synthesis of related compounds. The specific stereochemical and functional group requirements of this compound would necessitate a carefully designed synthetic sequence, likely involving multiple steps of functional group interconversion and protection/deprotection strategies.
Synthetic Approaches to Analogues and Derivatives
The development of synthetic analogues and derivatives of this compound is a key area of interest for exploring structure-activity relationships. While specific synthetic approaches to analogues of the lactol are not widely documented, general methods for the modification of the naphthoquinone and pyran rings can be considered.
Table 1: Potential Strategies for the Synthesis of this compound Analogues
| Modification Site | Potential Synthetic Strategy | Resulting Analogue Type |
| Naphthoquinone Ring | Nucleophilic aromatic substitution | Halogenated or aminated derivatives |
| Naphthoquinone Ring | Friedel-Crafts acylation/alkylation | Acyl or alkyl substituted analogues |
| Pyran Ring | Modification of the lactol | Ether or ester derivatives |
| Pyran Ring | Variation of substituents | Analogues with different alkyl groups |
These strategies would allow for the systematic variation of the electronic and steric properties of the this compound scaffold, providing a library of compounds for further investigation.
Regioselective Transformations and Functionalization
The regioselective functionalization of the this compound molecule is crucial for the targeted synthesis of derivatives with specific properties. The inherent reactivity of the naphthoquinone and lactol moieties can be exploited to achieve regioselectivity. The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack at specific positions. Furthermore, the lactol hydroxyl group offers a handle for various functionalization reactions.
For instance, the conversion of this compound into the antibiotic bostrycoidin (B1200951) suggests a biosynthetic pathway that involves a regioselective amination or related transformation. nih.gov In a laboratory setting, achieving such regioselectivity would likely depend on the careful choice of reagents and reaction conditions, potentially employing directing groups to guide the functionalization to the desired position on the aromatic core or the heterocyclic ring. The study of such regioselective transformations is an active area of research in the broader field of naphthoquinone chemistry.
Mechanistic Investigations of Biological Activities in Vitro/cellular Models
Interactions with Cellular Components
While comprehensive studies on the direct macromolecular targets and subcellular localization of Anhydrofusarubin (B1217399) lactol are still emerging, preliminary investigations and comparative analyses with related compounds provide foundational knowledge.
Macromolecular Targets
The precise macromolecular binding partners of Anhydrofusarubin lactol are an area of active investigation. However, based on its effects on cellular processes, it is hypothesized to interact with key regulatory proteins involved in cell cycle progression and apoptosis. Its influence on the expression levels of proteins such as p21 and components of the caspase cascade suggests an interaction with the cellular machinery governing these pathways, although direct binding has not been definitively demonstrated.
Subcellular Localization Studies
Specific studies detailing the subcellular localization of this compound are not extensively available. Understanding where the compound accumulates within the cell is crucial to fully comprehend its mechanism of action. Future research employing techniques such as fluorescence microscopy with labeled compounds could provide valuable information on its distribution and concentration in different cellular compartments, such as the nucleus, mitochondria, or cytoplasm, and how this localization correlates with its biological effects.
Pathways Modulated at the Molecular Level
This compound has been shown to modulate key molecular pathways involved in cell cycle control and programmed cell death, primarily in hematological cancer cell lines. mdpi.comnih.govnih.gov
Research indicates that this compound can interfere with cell cycle progression, leading to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.gov This cell cycle arrest is a critical mechanism for its anti-proliferative activity.
A significant finding is the upregulation of the p21 protein by this compound. mdpi.comnih.gov p21 is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in the G1 checkpoint. By increasing the expression of p21, this compound effectively halts the cell cycle, preventing DNA replication and cell division. mdpi.com Interestingly, this upregulation of p21 by this compound appears to occur independently of p53, a common upstream regulator of p21. mdpi.comnih.gov
Furthermore, at higher concentrations, this compound has been observed to induce apoptosis, or programmed cell death. mdpi.comnih.gov While the precise apoptotic pathway initiated by this compound is still under investigation, it may involve caspase-independent mechanisms such as necrosis or necroptosis. mdpi.com
The table below summarizes the observed effects of this compound on molecular pathways in human cancer cell lines.
| Cell Line(s) | Effect on Cell Cycle | Key Modulated Proteins | Observed Outcome |
| OCI-AML3, HL-60, U937, Jurkat | Increased percentage of cells in G0/G1 phase; Decreased percentage in S and G2/M phases | Upregulation of p21 | Inhibition of proliferation |
| OCI-AML3 | - | - | Induction of apoptosis at higher concentrations |
Comparison of Mechanisms with Related Polyketides
The mechanism of action of this compound can be better understood by comparing it with related polyketides, particularly its close structural analog, Fusarubin (B154863).
Both this compound and Fusarubin are naphthoquinone pigments that exhibit anti-proliferative and pro-apoptotic effects in hematological cancer cell lines. mdpi.comnih.govnih.gov However, there are notable differences in their mechanisms.
Fusarubin's effects are generally more potent. nih.gov It induces cell cycle arrest in the G2/M phase, in contrast to the G0/G1 arrest caused by this compound. nih.gov A key distinction lies in their regulation of the p21/p53 pathway. While both compounds upregulate p21, Fusarubin does so in a p53-dependent manner, also increasing the expression of p53. mdpi.comnih.gov In contrast, this compound upregulates p21 without a corresponding increase in p53, suggesting a p53-independent mechanism. mdpi.comnih.gov
Furthermore, Fusarubin has been shown to decrease Akt phosphorylation and increase the production of Fas ligand, leading to apoptosis through the caspase-8/3-dependent extrinsic pathway. mdpi.comnih.gov The apoptotic mechanism of this compound is less defined but may follow a different, possibly caspase-independent, route. mdpi.com
When compared to another polyketide, Bikaverin, which is also produced by Fusarium species, the primary reported activities differ. Bikaverin is noted for its antimicrobial and anticancer activities, but detailed mechanistic comparisons regarding cell cycle and apoptosis pathways with this compound are not extensively documented. researchgate.netnih.gov
The following table provides a comparative overview of the mechanisms of this compound and Fusarubin.
| Feature | This compound | Fusarubin |
| Cell Cycle Arrest | G0/G1 phase | G2/M phase |
| p21 Regulation | Upregulated | Upregulated |
| p53 Dependence | Independent | Dependent |
| Apoptosis Pathway | Potentially caspase-independent | Caspase-8/3 dependent (extrinsic) |
| Other Effects | - | Decreased Akt phosphorylation, Increased Fas ligand production |
| Potency | Less potent | More potent |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques
Chromatography is fundamental to the separation and purification of anhydrofusarubin (B1217399) lactol from its biological sources. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for both qualitative and quantitative analysis.
Thin-Layer Chromatography is a versatile and rapid method used for screening fungal extracts, monitoring the progress of purification, and assessing the final purity of anhydrofusarubin. In a typical application, crude or partially purified extracts from fungal cultures, such as those of Cladosporium or Fusarium species, are spotted onto silica (B1680970) gel TLC plates mdpi.com.
The plates are developed in a suitable solvent system, such as gradients of petroleum ether/dichloromethane or dichloromethane/methanol mdpi.com. The separation is visualized under ultraviolet (UV) light, where anhydrofusarubin appears as a distinct spot, often at both short (254 nm) and long (365 nm) wavelengths mdpi.com. Further visualization can be achieved by spraying the plate with chemical reagents, like a vanillin–H₂SO₄ solution, followed by heating mdpi.com. The presence of a single, unique spot for the isolated compound under these various detection methods helps to confirm its purity mdpi.com. TLC is also utilized in bioautography assays to screen for the antifungal or phytotoxic activity of the separated compounds directly on the plate nih.gov.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of fungal metabolites like anhydrofusarubin. While specific, detailed HPLC methodologies for anhydrofusarubin lactol are not extensively detailed in the provided research, the technique is a standard for detecting the compound at low concentrations mdpi.com. HPLC offers superior resolution, speed, and sensitivity compared to TLC, making it ideal for quantitative analysis and for isolating highly pure compounds from complex mixtures.
A typical HPLC system for natural product analysis involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with modifiers such as acetic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which can identify compounds based on their characteristic absorption spectra. The coupling of HPLC with other detectors, particularly mass spectrometry (LC-MS), provides a powerful platform for the definitive identification of compounds in complex extracts.
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and properties of this compound. Techniques including NMR, Mass Spectrometry, and UV-Vis spectroscopy are critical for its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide atom-specific information, allowing researchers to piece together the molecular framework. The clarity of an NMR spectrum, free from extra signals, serves as an additional confirmation of a compound's high purity mdpi.commdpi.com.
For anhydrofusarubin, ¹H NMR spectra reveal the number of different types of protons and their neighboring environments, while ¹³C NMR spectra identify all the unique carbon atoms in the molecule. The chemical shifts observed in these spectra are characteristic of the specific functional groups and connectivity within the molecule nih.gov.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| - | 13.02 (s, 1H) | - | Phenolic Hydroxyl Proton |
| - | 12.63 (s, 1H) | - | Phenolic Hydroxyl Proton |
| - | 6.15 (s, 1H) | 109.97 | Olefinic Proton/Carbon |
| - | 5.97 (s, 1H) | 94.72 | Olefinic Proton/Carbon |
| - | 5.20 (s, 2H) | 62.97 | Aliphatic Protons/Carbon (CH₂) |
| - | 3.90 (s, 3H) | 56.69 | Methoxy Group (OCH₃) |
| - | 2.00 (s, 3H) | 20.13 | Methyl Group (CH₃) |
Mass Spectrometry (MS) is used to determine the molecular weight of anhydrofusarubin and to confirm its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. For anhydrofusarubin, ESI-MS analysis in positive ion mode has shown a signal at an m/z (mass-to-charge ratio) of 289, corresponding to the protonated molecule [M+H]⁺ mdpi.com.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's precise molecular formula nih.gov. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting product ions are analyzed. While specific fragmentation patterns for anhydrofusarubin are not detailed in the available literature, this technique is invaluable for identifying structural motifs within a molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule and is particularly useful for analyzing compounds with chromophores, such as the naphthoquinone core of anhydrofusarubin. The UV-Vis spectrum of anhydrofusarubin is characterized by broad absorption peaks, with the longest wavelength maximum occurring in the yellow part of the visible spectrum, which is consistent with its nature as a pigment mdpi.com.
This technique is often coupled with chromatography for the detection of the compound at low concentrations mdpi.com. Theoretical studies using density functional theory (DFT) have been performed to calculate the electronic absorption spectrum of anhydrofusarubin. These computational results have shown close agreement with experimental spectra observed in the 180–600 nm range, aiding in the interpretation of its electronic properties mdpi.com.
Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups around the stereogenic centers of a molecule.
The absolute configuration of a molecule can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry.
Chemoinformatics and Database Integration
The integration of chemical compounds into public and specialized databases is a cornerstone of modern drug discovery and chemical biology research. These databases serve as comprehensive repositories of chemical and biological information, facilitating data sharing, computational modeling, and the identification of new research avenues. This compound is registered in several major chemical databases, ensuring its accessibility to the global scientific community.
The presence of this compound in these databases allows researchers to readily access information on its structure, physicochemical properties, and any associated biological data. This integration is crucial for systematic studies, including structure-activity relationship (SAR) analyses and the development of computational models to predict its biological targets and potential therapeutic uses.
Below are tables detailing the identifiers and basic properties of this compound as recorded in prominent chemical databases.
Table 1: Database Identifiers for this compound
| Database | Identifier |
| PubChem CID | 148043 |
| ChemSpider ID | 130517 |
| ChEMBL ID | CHEMBL1992442 |
| CAS Registry Number | 119975-66-5 |
Table 2: Basic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₇ |
| Molecular Weight | 304.25 g/mol |
| Monoisotopic Mass | 304.0583 g/mol |
Preclinical Research Models and in Vitro Assays Non Human
Mammalian Cell Line Research Models (e.g., B16 Murine Melanoma, HaCaT Human Keratinocytes, KB Cells)
Research into the cytotoxic effects of anhydrofusarubin (B1217399) has been conducted on several human cancer cell lines, particularly those of hematological origin. While specific studies on B16 murine melanoma, HaCaT human keratinocytes, and KB cells are not extensively documented in the reviewed literature, the available data on other cancer cell lines provide significant insights into its antiproliferative properties.
A notable study isolated anhydrofusarubin and the related compound fusarubin (B154863) from a Cladosporium species and assessed their impact on the growth of acute myeloid leukemia (OCI-AML3) and other hematologic tumor cell lines, including HL-60, U937, and Jurkat. nih.govnih.gov Both compounds were found to reduce the number of OCI-AML3 cells. nih.govnih.gov Anhydrofusarubin demonstrated a dose-dependent inhibitory effect, with a half-maximal inhibitory concentration (IC50) of 45.5 μg/mL against OCI-AML3 cells. nih.gov Further analysis revealed that anhydrofusarubin treatment led to an increase in the percentage of cells in the G0/G1 phase of the cell cycle and a decrease in the S and G2/M phases at concentrations of 25 and 50 μg/mL. nih.gov Additionally, at these higher concentrations, a significant increase in apoptosis was observed. nih.gov These findings suggest that anhydrofusarubin inhibits the proliferation of these cancer cells by inducing cell cycle arrest and promoting programmed cell death. nih.govnih.gov
Another study investigating naphthoquinones, including anhydrofusarubin, reported on their cytotoxic potential against human leukemia cells (K-562). Anhydrofusarubin showed potential cytotoxicity with an IC50 value of 3.97 μg/mL in a WST-1 assay. nih.gov
Cytotoxicity of Anhydrofusarubin in Mammalian Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|
| OCI-AML3 (Acute Myeloid Leukemia) | Cell Viability Assay | 45.5 µg/mL | nih.gov |
| K-562 (Human Leukemia) | WST-1 Assay | 3.97 µg/mL | nih.gov |
Microbial Research Models (e.g., Candida albicans, Plasmodium falciparum)
The antimicrobial properties of anhydrofusarubin and related fusarubin analogues have been investigated against various microbial pathogens. While specific data on Candida albicans and Plasmodium falciparum for anhydrofusarubin lactol is limited, studies on related fungi provide an indication of its potential antifungal activity.
One study on fusarubin analogues from Fusarium oxysporum f. sp. ciceris evaluated their in vitro antifungal activity against five soil-borne phytopathogenic fungi. researchgate.netresearchgate.net This research found that Alternaria alternata was moderately sensitive to anhydrofusarubin, with a reported EC50 of 0.58 mmol L-1. researchgate.net This suggests that anhydrofusarubin possesses intrinsic antifungal properties that could be explored against other fungal species.
Entomological Research Models (e.g., Brine Shrimp, Artemia salina Leach)
The brine shrimp lethality assay is a common preliminary assessment of toxicity for natural products. A study on the secondary metabolites from an endophytic fungus, Cladosporium sp., which included the isolation of anhydrofusarubin, conducted a brine shrimp lethality bioassay on the crude ethyl acetate (B1210297) extract and subsequent column fractions. nih.gov The crude extract exhibited an LC50 value of 42.8 μg/mL, while the column fractions containing anhydrofusarubin (F-8 and F-10) showed more potent cytotoxicity with LC50 values of 1.2 μg/mL and 2.1 μg/mL, respectively. nih.gov This indicates that the fractions containing anhydrofusarubin have significant toxicity towards Artemia salina nauplii, suggesting its potential as a cytotoxic agent.
Toxicity of Anhydrofusarubin-Containing Fractions in Brine Shrimp Lethality Assay
| Test Substance | Organism | LC50 Value | Reference |
|---|---|---|---|
| Crude Ethyl Acetate Extract | Artemia salina | 42.8 µg/mL | nih.gov |
| Column Fraction F-8 | Artemia salina | 1.2 µg/mL | nih.gov |
| Column Fraction F-10 | Artemia salina | 2.1 µg/mL | nih.gov |
Plant Pathogen Research Models (e.g., Fusarium oxysporum)
The antifungal activity of anhydrofusarubin has been evaluated against plant pathogenic fungi. As mentioned previously, a study on fusarubin analogues demonstrated that Alternaria alternata exhibited moderate sensitivity to anhydrofusarubin with an EC50 of 0.58 mmol L-1. researchgate.net While this study did not directly report the EC50 value for Fusarium oxysporum, the investigation of fusarubin analogues from Fusarium oxysporum f. sp. ciceris implies an interest in the activity of these compounds against this genus. researchgate.netresearchgate.net Further research is needed to specifically quantify the inhibitory effect of this compound on Fusarium oxysporum.
Antifungal Activity of Anhydrofusarubin against a Plant Pathogen
| Organism | Metric | Value | Reference |
|---|---|---|---|
| Alternaria alternata | EC50 | 0.58 mmol L-1 | researchgate.net |
In Vitro Assay Development and Optimization
The evaluation of the biological activity of this compound relies on the development and optimization of various in vitro assays. For assessing cytotoxicity against mammalian cell lines, standard methods such as the WST-1 assay and flow cytometry for cell cycle and apoptosis analysis are employed. nih.govnih.gov The optimization of these assays for specific cell lines and compounds involves determining appropriate concentration ranges, incubation times, and controls to ensure reliable and reproducible results.
For antimicrobial and antifungal testing, broth microdilution methods are commonly used to determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50). The development of these assays for specific fungal strains like Fusarium species requires standardized protocols for inoculum preparation, media selection, and endpoint determination to achieve consistent outcomes.
The brine shrimp lethality assay is a straightforward and rapid method for preliminary toxicity screening. Optimization of this assay involves standardizing the hatching of the brine shrimp nauplii, the preparation of test solutions, and the conditions of exposure, such as temperature and duration, to obtain accurate LC50 values. nih.gov
Research Gaps and Future Directions in Chemical Biology
Unexplored Biological Activities and Mechanisms of Action
Anhydrofusarubin (B1217399) lactol has demonstrated promising antibiotic properties and cytotoxic activity against cancer cells. mdpi.comnih.govnih.gov Research has shown it can inhibit the proliferation of hematological cancer cell lines by inducing cell cycle arrest and promoting apoptosis. mdpi.com Specifically, treatment of acute myeloid leukemia cells with anhydrofusarubin led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases. mdpi.com This was accompanied by a significant increase in apoptosis, suggesting a mechanism that targets core cancer hallmarks of uncontrolled proliferation and resistance to cell death. mdpi.com Further studies indicate the involvement of the p21/p53 cell cycle regulation system and the activation of the caspase-8/3 apoptotic pathway. mdpi.com
Despite these findings, significant questions remain unanswered, representing key areas for future investigation:
Mechanism of Action: The precise molecular targets of anhydrofusarubin lactol are largely unknown. While its effects on the cell cycle and apoptosis are documented, the specific proteins or nucleic acid sequences it binds to have not been fully identified. Future research should focus on target deconvolution studies to elucidate its mechanism of action for both its anticancer and antimicrobial effects. longdom.orgnih.govnih.govmdpi.com
Therapeutic Potential: The "hypothetical effectiveness" against certain cancers needs to be systematically explored. mdpi.com Studies have noted its cytotoxic effects on kidney cancer cells, but its efficacy across a broader range of solid tumors is yet to be determined. nih.gov
Selectivity and Specificity: A critical research gap is the compound's selectivity for cancer cells versus healthy primary cells. Understanding this selectivity is paramount for its development as a therapeutic agent.
Structure-Activity Relationships (SAR): The relationship between the chemical structure of this compound and its biological activity is not well understood. Systematic modification of its structure to create analogues could identify key functional groups and lead to the development of derivatives with enhanced potency and selectivity.
Further Biosynthetic Pathway Characterization
The biosynthesis of this compound is linked to the fusarubin (B154863) gene cluster (fsr), which is responsible for producing a variety of related naphthoquinone pigments. nih.govasm.org The pathway is initiated by a non-reducing iterative type I polyketide synthase (PKS), FSR1, which produces the precursor 6-O-demethylfusarubinaldehyde. This intermediate is then modified by other enzymes in the cluster, including an oxygenase (FSR3) and an O-methyltransferase (FSR2).
However, the complete pathway is not fully resolved, presenting several opportunities for further characterization:
Unidentified Intermediates: The pathway can branch to produce several related compounds, including bostrycoidin (B1200951) and javanicin (B1672810). It remains unknown whether javanicin is a direct intermediate en route to anhydrofusarubin or if it is formed through an alternative branch or the reopening of the pyran ring in anhydrofusarubin.
Enzyme Promiscuity: The tailoring enzymes, particularly FSR2 and FSR3, appear to have a promiscuous nature, capable of acting on different substrates within the pathway. A detailed biochemical characterization of these enzymes is needed to understand their substrate specificity and catalytic mechanisms.
Regulatory Networks: The genetic and environmental factors that regulate the expression of the fsr gene cluster and control the flux through different branches of the pathway are poorly understood. Investigating these regulatory networks could enable the targeted production of specific fusarubins.
| Gene/Enzyme | Proposed Function in Fusarubin Biosynthesis |
| FSR1 (PKS3) | Polyketide Synthase; synthesizes the initial heptaketide-aldehyde precursor. nih.gov |
| FSR2 | O-methyltransferase; performs methylation steps on pathway intermediates. |
| FSR3 | Oxygenase; performs oxygenation steps on pathway intermediates. |
Optimization of Heterologous Expression Systems for Production
To facilitate further study and potential commercial application, efficient production methods for this compound are required. Heterologous expression, the process of producing a compound using a non-native host organism, is a promising strategy. The fusarubin gene cluster has been expressed in hosts like Saccharomyces cerevisiae, but yields of related compounds like bostrycoidin were low (around 2.2 mg/L) compared to production in the native Fusarium solani fungus, which can produce related fusarubins at levels exceeding 180 mg/L. nih.gov This disparity highlights a significant research gap in production optimization.
Future efforts should focus on:
Host Screening and Engineering: Evaluating a wider range of heterologous hosts, such as other yeast species (Yarrowia lipolytica) or bacteria (Streptomyces), could identify systems better suited for naphthoquinone production. Genetic engineering of the host to increase the supply of precursors (e.g., malonyl-CoA) could also boost yields.
Fermentation Optimization: The production of fusarubins in their native host is highly dependent on the composition of the growth media. nih.gov Systematically optimizing fermentation parameters for heterologous hosts, including varying carbon and nitrogen sources, pH, and temperature, is critical for enhancing productivity and selectivity. nih.gov
Pathway Refactoring: Re-engineering the biosynthetic pathway itself, for instance by altering enzyme expression levels or creating fusion proteins, could help direct metabolic flux specifically towards this compound and prevent the formation of undesired side products.
Advanced Synthetic Methodologies for Complex Analogues
Key research directions in this area include:
Route Optimization: Developing more efficient and higher-yielding synthetic routes is a primary goal. Strategies could focus on more convergent approaches that build the complex core in fewer steps.
Analogue Synthesis: The existing synthetic route can be adapted to produce a variety of analogues. Advanced synthetic methods for the naphthoquinone core, such as palladium-catalyzed cross-coupling reactions, Diels-Alder cycloadditions, or novel Friedel-Crafts approaches, could be employed to generate a diverse library of complex analogues. nih.govscirp.orgmanchester.ac.uk This would be invaluable for probing the compound's mechanism of action and optimizing its biological activity.
Stereoselective Synthesis: Developing methods for the stereoselective synthesis of this compound and its derivatives will be important for investigating whether biological activity is dependent on a specific stereoisomer.
Ecological Roles and Interactions (e.g., Lichen Symbiosis, Fungal Endophytism)
This compound is a secondary metabolite, and such compounds often play crucial roles in how an organism interacts with its environment. As a product of Fusarium, a genus known for its members being plant pathogens, saprophytes, and endophytes, the pigment likely has an important ecological function. mdpi.comnih.gov
Future research should aim to clarify these roles:
Chemical Defense: this compound exhibits antimicrobial properties, suggesting a role in chemical defense. nih.govnih.gov As an endophyte (a fungus living within a plant), Fusarium may produce this compound to protect its host plant from bacterial or fungal pathogens, or to outcompete other microbes within the plant tissue.
UV and Stress Protection: In Fusarium fujikuroi, the fusarubin pigments are responsible for the dark coloration of the perithecia (sexual fruiting bodies). nih.govasm.org This pigmentation is thought to protect the fungus and its reproductive spores from environmental stresses such as UV radiation and desiccation. nih.gov
Signaling and Symbiosis: The role of this compound in symbiotic interactions, such as with lichens or within the broader plant microbiome, is completely unexplored. It is possible that the compound acts as a signaling molecule, influencing the behavior of other organisms in its ecosystem.
Application of Proteomics and Metabolomics in Pathway Elucidation
Modern "omics" technologies offer powerful tools to close many of the existing knowledge gaps surrounding this compound. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules/metabolites) can provide a system-wide view of the biological processes involved in its synthesis and function. d-nb.infonih.govnih.govresearchgate.net
Future applications of these technologies could include:
Pathway Discovery: By comparing the metabolome of wild-type Fusarium strains with that of strains where fsr cluster genes have been deleted, researchers can definitively identify pathway intermediates, shunt products, and the final this compound molecule. nih.govresearchgate.net
Enzyme Function and Regulation: Proteomic analysis can quantify the expression levels of the biosynthetic enzymes under different conditions, providing insight into the regulation of the pathway. researchgate.net Comparing the proteomes of different gene-deletion mutants can help assign functions to previously uncharacterized proteins in the gene cluster.
Mechanism of Action Studies: To understand the biological activity of this compound, proteomics can be used to identify changes in the protein expression of cancer or bacterial cells after treatment. mdpi.com This approach can reveal which cellular pathways are disrupted by the compound, helping to pinpoint its mechanism of action. mdpi.com
Q & A
Q. What chromatographic and spectroscopic methods are used to identify Anhydrofusarubin lactol in natural extracts?
- Methodological Answer : this compound is identified using standardized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) protocols. Key parameters include:
- TLC RF values : RF (A) 0.40; RF (B) 0.11; RF (C) 0.32 .
- HPLC retention time (RT) : 20.4 minutes with a retention index (RI) of 0.13, calculated using benzoic acid and sorbitol controls .
- UV-Vis spectroscopy : Matches the characteristic spectrum of naphthoquinones (λmax ~270–290 nm), with >99.9% correlation to authentic standards via photodiode array detection .
Acid spray reagents (e.g., yielding grey coloration under long-wave UV) further confirm its presence .
Q. What are the primary natural sources and biosynthetic relationships of this compound?
- Methodological Answer : this compound is isolated from lichens (e.g., Neofuscelia quinonella, Paraparmelia violacea) and fungi (Fusarium solani, Nectria haematococca) . Biosynthetically, it is a naphthazarin derivative related to fusarubin and its methyl ketal (Table 1) .
Table 1 : Biosynthetically Related Compounds
| Compound | Class | Source Organisms |
|---|---|---|
| Fusarubin | Naphthoquinone | Xanthoparmelia endomiltoides |
| This compound | Naphthazarin | Neofuscelia quinonella |
| Bostrycoidin | Antibiotic | Derived from Anhydrofusarubicin |
| References: |
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data for this compound across studies?
- Methodological Answer : Discrepancies in HPLC or TLC data often arise from variability in solvent systems, column types, or detection thresholds. To mitigate this:
- Use standardized controls (e.g., benzoic acid for HPLC RI calibration) .
- Cross-validate with UV-Vis spectroscopy and mass spectrometry (e.g., m/z 288 for this compound) .
- Replicate extraction protocols (e.g., acidic methanol treatment for methyl ketal derivatization) to confirm compound identity .
Q. What experimental approaches are used to study the antibiotic conversion of this compound?
- Methodological Answer : this compound is converted to the antibiotic bostrycoidin via ammonia treatment in controlled reactions . Key steps include:
Reaction setup : Incubate this compound with aqueous ammonia (pH 8–9) at 25°C for 24 hours.
Product isolation : Purify via preparative TLC (RF 0.54 in solvent system A) and confirm structure via NMR and high-resolution mass spectrometry .
Bioactivity assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using disk diffusion methods .
Q. How can heterologous expression clarify the biosynthetic pathway of this compound?
- Methodological Answer : The fusarubin gene cluster in Fusarium solani (e.g., fsr1–fsr6) can be heterologously expressed in Aspergillus nidulans to map biosynthetic steps . Methodological workflow:
Gene cloning : Amplify core genes (e.g., PKS, oxidoreductases) from F. solani genomic DNA.
Host transformation : Use A. nidulans as a heterologous host for pathway reconstitution.
Metabolite profiling : Compare HPLC and LC-MS profiles of transgenic vs. wild-type strains to identify intermediate compounds .
Data Contradiction and Stability Analysis
Q. Why does this compound exhibit variability in UV-Vis spectra under different pH conditions?
- Methodological Answer : Naphthazarin derivatives like this compound undergo pH-dependent tautomerization, altering UV-Vis absorption. To stabilize spectra:
- Conduct analyses in buffered solvents (e.g., pH 6.8 phosphate buffer).
- Use rapid-scanning photodiode array detectors during HPLC to capture real-time spectral changes .
Key Research Gaps
- Structural elucidation : Limited NMR data for this compound in lichen sources; prioritize isotopic labeling (e.g., 13C) for definitive assignments .
- Ecological role : Unclear if lichen-derived this compound serves as a UV protectant or antimicrobial agent; propose field studies comparing pigment distribution with environmental stressors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
